molecular formula C11H13NO2 B8754408 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one CAS No. 78792-52-6

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one

Cat. No.: B8754408
CAS No.: 78792-52-6
M. Wt: 191.23 g/mol
InChI Key: CURKRXDWGPVJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a dimethylaminomethyl group attached to the isobenzofuran ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between 100°C and 374°C under pressure, which allows the water to act as a solvent, reagent, and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar oxidation processes but on a larger scale. The use of subcritical water and molecular oxygen ensures that the process is both efficient and environmentally friendly. Additionally, the reaction can be optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the dimethylaminomethyl group and the isobenzofuran ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isobenzofuran-1,3-dione derivatives, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research .

Comparison with Similar Compounds

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives, such as:

The presence of the dimethylaminomethyl group in this compound makes it unique and contributes to its distinct chemical and biological properties.

Properties

CAS No.

78792-52-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H13NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-6,10H,7H2,1-2H3

InChI Key

CURKRXDWGPVJMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of phthalide (0.50 g, 3.73 mmol) in THF (13.0 ml) at −78° C. was added 1.0M LiHMDS in THF (3.9 ml). The reaction was stirred for 10 minutes, and then N,N-dimethylmethyleneammonium iodide (0.76 g, 4.10 mmol) was added in one portion. The resulting mixture was continuously stirred at −78° C. for another 15 minutes. The mixture was then allowed to warm to 0° C. and then quenched into very dilute HCl aqueous solution. The aqueous layer was adjusted to acidic pH with 4% HCl aqueous solution and washed with EtOAc. The aqueous layer was basified with saturated NaHCO3 aqueous solution and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4 and rotary evaporated to a light yellow oil. The oil was taken up in CHCl3, filtered to remove an insoluble impurity, and then chromatographed through silica gel column (CHCl3 to 2.5% MeOH/CHCl3 gradient) to afford 3-dimethylaminomethyl-3H-isobenzofuran-1-one as a clear oil (0.24 g, 33%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two

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